1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one
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Overview
Description
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one is a chemical compound known for its significant role in various chemical reactions and applications. It is a type of N-heterocyclic carbene (NHC) ligand, which is widely used in homogeneous catalysis due to its stability and reactivity .
Mechanism of Action
Target of Action
It is known to be a part of the family of n-heterocyclic carbenes (nhcs), which are commonly used as ligands in organometallic chemistry .
Mode of Action
As an nhc, it likely acts as a strong σ-donor and weak π-acceptor, forming a bond with a metal center in organometallic complexes . This allows it to facilitate various catalytic reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one. It is stored under inert gas (nitrogen or Argon) at 2-8°C to prevent decomposition and maintain stability . Exposure to air and moisture should be avoided .
Biochemical Analysis
Biochemical Properties
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one typically involves the reaction of 2,6-diisopropylaniline with glyoxal, followed by cyclization with formaldehyde and ammonium acetate. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the purity and yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolidines.
Substitution: It can participate in substitution reactions, particularly in the formation of metal complexes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for complex formation
Scientific Research Applications
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one is unique due to its bulky substituents, which provide steric protection and enhance its stability. Similar compounds include:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Used in similar catalytic applications but with different reactivity due to the presence of chloride ions.
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel (II) Dichloride: Another NHC ligand with applications in cross-coupling reactions.
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene] [bis(trifluoromethanesulfonyl)imide]gold (I): Used in gold-catalyzed reactions with unique electronic properties.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the versatility and importance of N-heterocyclic carbenes in modern chemistry.
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O/c1-17(2)21-11-9-12-22(18(3)4)25(21)28-15-16-29(27(28)30)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTSWMUYEUMHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=O)C3=C(C=CC=C3C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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